molecular formula C4H7ClO B2763034 3-(Chloromethoxy)prop-1-ene CAS No. 3970-20-5

3-(Chloromethoxy)prop-1-ene

Cat. No.: B2763034
CAS No.: 3970-20-5
M. Wt: 106.55
InChI Key: AZAVREKVLRUVRF-UHFFFAOYSA-N
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Description

3-(Chloromethoxy)prop-1-ene is an organic compound with the molecular formula C4H7ClO It is a chlorinated ether that features a propene backbone with a chloromethoxy substituent

Preparation Methods

3-(Chloromethoxy)prop-1-ene can be synthesized through several methods. One common synthetic route involves the reaction of allyl alcohol with thionyl chloride to form allyl chloride, which is then reacted with sodium methoxide to yield 1-chloromethoxy-2-propene. The reaction conditions typically involve refluxing the reactants in an appropriate solvent such as dichloromethane .

Industrial production methods may involve continuous flow processes to ensure high yield and purity. For example, the use of cation exchange resins in a packed bed reactor can facilitate the reaction between 2-methyl-3-chloropropene and methanol under controlled temperature and pressure conditions .

Chemical Reactions Analysis

3-(Chloromethoxy)prop-1-ene undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include the use of bases like sodium hydroxide for substitution, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Major products formed from these reactions include substituted ethers, epoxides, and alcohols.

Scientific Research Applications

3-(Chloromethoxy)prop-1-ene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways involving chlorinated ethers.

    Medicine: It serves as a precursor for the synthesis of potential therapeutic agents, particularly those targeting specific molecular pathways.

    Industry: This compound is utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 1-chloromethoxy-2-propene involves its reactivity with various nucleophiles and electrophiles. The chloromethoxy group can undergo nucleophilic attack, leading to the formation of new chemical bonds. This reactivity is exploited in synthetic chemistry to create complex molecules. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

3-(Chloromethoxy)prop-1-ene can be compared with other chlorinated ethers such as:

    1-Chloromethoxypropane: Similar in structure but with a saturated backbone, making it less reactive in certain types of chemical reactions.

    2-Chloromethoxypropane: Differing in the position of the chlorine atom, which affects its reactivity and applications.

    1-Chloromethoxy-2-butene: A longer carbon chain that can influence its physical properties and reactivity.

The uniqueness of 1-chloromethoxy-2-propene lies in its propene backbone, which provides a balance of reactivity and stability, making it suitable for a wide range of chemical transformations .

Properties

IUPAC Name

3-(chloromethoxy)prop-1-ene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7ClO/c1-2-3-6-4-5/h2H,1,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZAVREKVLRUVRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

106.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3970-20-5
Record name 3-(chloromethoxy)prop-1-ene
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